molecular formula C37H48O9 B13742596 Acetophenonehelveticoside CAS No. 28719-24-6

Acetophenonehelveticoside

Cat. No.: B13742596
CAS No.: 28719-24-6
M. Wt: 636.8 g/mol
InChI Key: PVAIXHBTRMCOBL-OMFYFAIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetophenonehelveticoside is a naturally occurring phenolic compound found in various plant families and fungi strains. It exists in both free and glycoside forms in nature. This compound has been studied for its diverse biological activities, including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities .

Chemical Reactions Analysis

Types of Reactions: Acetophenonehelveticoside undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in multicomponent reactions to synthesize heterocyclic compounds .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include palladium catalysts, carbon monoxide, and triethylamine. Reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide .

Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds, such as five-, six-, and seven-membered rings . These products have significant biological activities and are used in various applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to acetophenonehelveticoside include other phenolic compounds such as phenylacetic acids, cinnamic acids, and flavonoids . These compounds share similar chemical structures and biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of biological activities and its ability to act as a precursor for the synthesis of various heterocyclic compounds. Its diverse applications in medicine, agriculture, and industry highlight its significance in scientific research .

Properties

CAS No.

28719-24-6

Molecular Formula

C37H48O9

Molecular Weight

636.8 g/mol

IUPAC Name

(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-2,4-dimethyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C37H48O9/c1-22-32-29(45-34(3,46-32)24-7-5-4-6-8-24)18-31(43-22)44-25-9-14-35(21-38)27-10-13-33(2)26(23-17-30(39)42-20-23)12-16-37(33,41)28(27)11-15-36(35,40)19-25/h4-8,17,21-22,25-29,31-32,40-41H,9-16,18-20H2,1-3H3/t22?,25-,26+,27?,28?,29?,31-,32+,33+,34?,35-,36-,37-/m0/s1

InChI Key

PVAIXHBTRMCOBL-OMFYFAIKSA-N

Isomeric SMILES

CC1[C@@H]2C(C[C@@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC(O2)(C)C8=CC=CC=C8

Canonical SMILES

CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC(O2)(C)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.